9,10-di-[|A-(4-pyridyl)vinyl]anthracene
CAS No.:
Cat. No.: VC16019488
Molecular Formula: C28H20N2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
![9,10-di-[|A-(4-pyridyl)vinyl]anthracene -](/images/structure/VC16019488.png)
Specification
Molecular Formula | C28H20N2 |
---|---|
Molecular Weight | 384.5 g/mol |
IUPAC Name | 4-[2-[10-(2-pyridin-4-ylethenyl)anthracen-9-yl]ethenyl]pyridine |
Standard InChI | InChI=1S/C28H20N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-20H |
Standard InChI Key | MUGVFODJPVTKOB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
9,10-Bis[2-(4-pyridyl)vinyl]anthracene features an anthracene backbone symmetrically substituted at the 9- and 10-positions with trans-vinylpyridyl groups. Single-crystal X-ray diffraction (SCXRD) analysis confirms a distorted box-like geometry, with torsional angles of 82° and 85° between the anthracene core and pyridyl rings (Figure 1a) . This distortion arises from steric hindrance between the pyridyl groups and the anthracene hydrogen atoms, resulting in a non-planar conformation that influences its supramolecular behavior.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 384.5 g/mol | PubChem |
CAS Registry Number | 113308-38-6 | PubChem |
Crystal System | Monoclinic | CCDC 258460 |
Space Group | CCDC 258460 |
Spectroscopic and Crystallographic Data
The compound exhibits distinct UV-Vis absorption bands at 356 nm and 376 nm, attributed to π-π* transitions of the anthracene core . Fluorescence studies reveal exciplex emission at 550 nm under dilute conditions, a phenomenon stabilized by mechanical bonding in homocatenane derivatives . SCXRD data (CCDC 258460) show an interplanar distance of 3.5 Å between anthracene units in cyclophane assemblies, facilitating strong π-π interactions.
Synthesis and Functionalization
Synthetic Routes
The synthesis of 9,10-Bis[2-(4-pyridyl)vinyl]anthracene typically proceeds via a Horner-Wadsworth-Emmons reaction between 9,10-diformylanthracene and 4-pyridylmethylphosphonate esters . Optimization of reaction conditions (e.g., tetrabutylammonium iodide catalysis in acetonitrile at reflux) yields the target compound in 25% isolated yield after counterion exchange with .
Table 2: Synthetic Parameters
Parameter | Condition | Reference |
---|---|---|
Solvent | Acetonitrile | JACS |
Catalyst | Tetrabutylammonium iodide | JACS |
Reaction Time | 48 hours | JACS |
Yield | 25% | JACS |
Derivatization Strategies
Functionalization of this compound often targets the pyridyl nitrogen atoms for coordination chemistry. For example, reaction with generates palladium(II) complexes used in cross-coupling catalysis . Additionally, mechanostereochemical derivatives like 2,6AnHC (a homocatenane) are synthesized via template-directed clipping of bis-pyridinium cyclophanes .
Physicochemical Properties and Stability
Thermal and Optical Behavior
Thermogravimetric analysis (TGA) of cyclophane derivatives indicates decomposition temperatures exceeding 300°C, underscoring thermal robustness . The compound’s fluorescence quantum yield (Φ) in homocatenane form reaches 0.12, with exciplex emission persisting at concentrations as low as 1 µM .
Applications in Supramolecular and Materials Chemistry
Host-Guest Complexation
The distorted cavity of 9,10-Bis[2-(4-pyridyl)vinyl]anthracene-derived cyclophanes (e.g., 9,10AnBox) enables selective encapsulation of planar aromatics like perylene . Association constants () for these complexes exceed , rivaling those of cucurbituril-based hosts .
Mechanostereochemical Systems
Incorporation into homocatenanes (e.g., 2,6AnHC) confers unique photophysical properties. Mechanical bonding in these systems restricts molecular motion, stabilizing exciplex states that emit at 550 nm even under high dilution . This behavior is exploited in live-cell imaging, where 2,6AnHC labels MIAPaCa-2 prostate cancer cells with minimal background signal .
Catalytic and Sensing Platforms
Palladium complexes of this compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) > 500 . Additionally, its fluorescence response to protonation (p ≈ 3.8) enables pH sensing in non-aqueous environments .
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